Isamoltan hydrochloride

Description

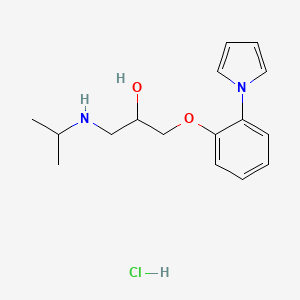

Structure

3D Structure of Parent

Properties

CAS No. |

99740-06-4 |

|---|---|

Molecular Formula |

C16H23ClN2O2 |

Molecular Weight |

310.82 g/mol |

IUPAC Name |

1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C16H22N2O2.ClH/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;/h3-10,13-14,17,19H,11-12H2,1-2H3;1H |

InChI Key |

DCOXRJZVVPMXLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Isamoltane Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltane (B1196468) hydrochloride is a selective antagonist of the serotonin (B10506) 5-HT1B receptor and also exhibits antagonist activity at β-adrenergic and 5-HT1A receptors.[1][2] This dual-receptor interaction profile underlies its potential anxiolytic effects. This technical guide provides an in-depth overview of the core mechanism of action of isamoltane hydrochloride, presenting quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Core Mechanism of Action

Isamoltane hydrochloride exerts its pharmacological effects primarily through the competitive antagonism of β-adrenergic, 5-HT1A, and 5-HT1B receptors.[2] Its higher potency for the 5-HT1B receptor suggests that its primary mechanism for anxiolytic activity may be mediated through the modulation of serotonergic neurotransmission.[3]

Interaction with Serotonergic System

Isamoltane acts as a potent antagonist at presynaptic 5-HT1B autoreceptors located on serotonergic nerve terminals.[3] By blocking these inhibitory autoreceptors, isamoltane disinhibits the negative feedback loop that normally restricts serotonin (5-HT) release. This leads to an increased concentration of 5-HT in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3] In vivo studies have demonstrated that isamoltane administration leads to an increased turnover of 5-HT, as evidenced by elevated levels of its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in brain regions such as the hypothalamus and hippocampus.[3]

Isamoltane also displays antagonist activity at 5-HT1A receptors, which are located both presynaptically on the soma and dendrites of serotonin neurons and postsynaptically in various brain regions. The net effect of its interaction with both 5-HT1A and 5-HT1B receptors contributes to its overall pharmacological profile.

Interaction with Adrenergic System

Isamoltane is a β-adrenoceptor ligand, exhibiting antagonist properties.[4] Clinical studies in healthy volunteers have demonstrated that isamoltane can cause a measurable blockade of both β1- and β2-adrenergic receptors.[5] This is evidenced by a reduction in exercise-induced heart rate (a β1-mediated effect) and an attenuation of albuterol-induced tremor (a β2-mediated effect).[5]

Quantitative Receptor Binding and Functional Data

The binding affinities of isamoltane hydrochloride for its primary molecular targets have been determined through radioligand binding assays. The available quantitative data is summarized in the table below.

| Receptor Subtype | Ligand | Assay Type | Species | Tissue/System | Parameter | Value (nM) | Reference |

| 5-HT1B | Isamoltane | Inhibition Constant (Ki) | Rat | Brain | Ki | 21 | [3] |

| 5-HT1A | Isamoltane | Inhibition Constant (Ki) | Rat | Brain | Ki | 112 | [3] |

| β-adrenoceptor | Isamoltane | IC50 | Rat | Brain Membranes | IC50 | 8.4 | [4][6] |

| 5-HT1B | (±)-Isamoltane | IC50 | Rat | Brain Membranes | IC50 | 39 | [4] |

| 5-HT1A | (±)-Isamoltane | IC50 | Rat | Brain Membranes | IC50 | 1070 | [6] |

Signaling Pathways

The antagonist action of isamoltane at its target receptors modulates downstream signaling cascades.

Serotonin 5-HT1B Receptor Signaling

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. Antagonism of this receptor by isamoltane prevents the binding of endogenous serotonin, thereby blocking the subsequent intracellular signaling cascade. This includes the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By blocking this inhibitory pathway, isamoltane effectively increases the firing rate of serotonergic neurons and enhances serotonin release.

β-Adrenergic Receptor Signaling

As a β-adrenergic antagonist, isamoltane blocks the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) to β-adrenergic receptors. These receptors are coupled to stimulatory G-proteins (Gs), which activate adenylyl cyclase. By blocking this interaction, isamoltane prevents the Gs-mediated activation of adenylyl cyclase, leading to decreased cAMP production and reduced PKA activation. This mechanism underlies its effects on heart rate and other physiological processes regulated by the sympathetic nervous system.

Experimental Protocols

The following sections describe the general methodologies used in the key experiments to characterize the mechanism of action of isamoltane hydrochloride.

Radioligand Binding Assay for 5-HT1B Receptor Affinity

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of isamoltane for the 5-HT1B receptor in rat brain tissue.

Objective: To determine the inhibition constant (Ki) of isamoltane for the 5-HT1B receptor.

Materials:

-

Rat brain tissue (e.g., striatum or cortex)

-

Radioligand: [125I]Iodocyanopindolol ([125I]ICYP)

-

Non-specific binding control: Serotonin (5-HT) or a selective 5-HT1B agonist

-

Isamoltane hydrochloride (test compound)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Assay Setup: In a multi-well plate, combine the prepared brain membranes, a fixed concentration of the radioligand ([125I]ICYP), and varying concentrations of isamoltane.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of isamoltane. Determine the IC50 value (the concentration of isamoltane that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Measurement of Serotonin Turnover

This protocol describes a general method for measuring serotonin turnover in the rat brain following the administration of isamoltane.

Objective: To assess the effect of isamoltane on the synthesis and metabolism of serotonin in vivo.

Materials:

-

Male Wistar rats

-

Isamoltane hydrochloride

-

Aromatic L-amino acid decarboxylase (AADC) inhibitor (e.g., NSD-1015)

-

High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) system

-

Brain tissue dissection tools

Procedure:

-

Animal Dosing: Administer isamoltane hydrochloride to a group of rats at various doses (e.g., intraperitoneally). A control group receives the vehicle.

-

AADC Inhibition: At a specific time point after isamoltane administration, inject all rats with an AADC inhibitor. This prevents the conversion of 5-hydroxytryptophan (B29612) (5-HTP) to serotonin, causing 5-HTP to accumulate.

-

Brain Tissue Collection: After a set period following AADC inhibitor administration, euthanize the rats and rapidly dissect specific brain regions (e.g., cortex, hippocampus).

-

Sample Preparation: Homogenize the brain tissue samples in an appropriate buffer and deproteinize the homogenates.

-

HPLC-ECD Analysis: Analyze the concentration of 5-HTP in the prepared samples using an HPLC-ECD system.

-

Data Analysis: Compare the levels of 5-HTP accumulation in the brains of isamoltane-treated rats to those of the control group. An increase in 5-HTP accumulation indicates an increased rate of serotonin synthesis, and thus, an increased turnover.

References

- 1. Isamoltane [medbox.iiab.me]

- 2. Isamoltane - Wikipedia [en.wikipedia.org]

- 3. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Isamoltane Hydrochloride: A Technical Guide to its 5-HT1B Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 5-HT1B receptor antagonist activity of isamoltane (B1196468) hydrochloride. It includes a summary of quantitative binding and functional data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Core Concepts: Isamoltane Hydrochloride and the 5-HT1B Receptor

Isamoltane hydrochloride is a phenoxypropanolamine derivative that exhibits antagonist activity at serotonin (B10506) (5-HT) 1B receptors, in addition to being a β-adrenoceptor ligand.[1][2] The 5-HT1B receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is primarily coupled to inhibitory Gi/o proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of neurotransmitter release.[3] Isamoltane's blockade of these receptors has been a subject of research for its potential therapeutic effects, including anxiolytic properties.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for isamoltane hydrochloride's interaction with 5-HT1B and related receptors.

Table 1: Radioligand Binding Affinity of Isamoltane Hydrochloride

| Receptor Subtype | Radioligand | Tissue/Cell Line | Parameter | Value (nM) | Reference |

| 5-HT1B | [¹²⁵I]ICYP | Rat Brain Membranes | IC₅₀ | 39 | [1][4] |

| 5-HT1B | Not Specified | Rat Brain | Kᵢ | 21 | [5][6][7] |

| 5-HT1A | [³H]8-OH-DPAT | Rat Brain Membranes | IC₅₀ | 1070 | [2] |

| 5-HT1A | Not Specified | Rat Brain | Kᵢ | 112 | [5][6][7] |

| β-adrenoceptor | Not Specified | Not Specified | IC₅₀ | 8.4 | [1][2][4] |

Table 2: Functional Activity of Isamoltane Hydrochloride

| Assay | Tissue/Preparation | Effect | Concentration | Reference |

| K⁺-evoked [³H]5-HT overflow | Rat Occipital Cortex Slices | Increased overflow | 0.1 µM | [6] |

| 5-HTP Accumulation | Rat Cortex | Increased | 1 and 3 mg/kg i.p. | [8] |

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the 5-HT1B receptor signaling pathway and the mechanism of isamoltane as an antagonist.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the 5-HT1B antagonist activity of isamoltane.

Radioligand Binding Assay

This protocol is adapted from methodologies used for 5-HT1B receptor binding in rat brain tissue.[9][10]

Objective: To determine the binding affinity (IC₅₀ and Kᵢ) of isamoltane for the 5-HT1B receptor.

Materials:

-

Rat brain cortex

-

Radioligand: (-)[¹²⁵I]iodocyanopindolol ([¹²⁵I]ICYP)

-

Unlabeled competitor for non-specific binding: 5-Hydroxytryptamine (Serotonin)

-

Isamoltane hydrochloride

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain cortex in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Wash the pellet by resuspending in fresh assay buffer and centrifuging again.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 200-400 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of isamoltane.

-

Add 50 µL of assay buffer to the total binding wells.

-

Add 50 µL of a high concentration of unlabeled serotonin (e.g., 10 µM) to the non-specific binding wells.

-

Add 50 µL of varying concentrations of isamoltane to the competition wells.

-

Add 50 µL of [¹²⁵I]ICYP (at a concentration near its K₋d, e.g., 50-100 pM) to all wells. To suppress binding to β-adrenoceptors, 30 µM of (-)isoprenaline can be included in the assay buffer.[9]

-

Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the isamoltane concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

-

K⁺-Evoked [³H]5-HT Release Assay

This protocol is based on methods for measuring neurotransmitter release from brain slices.[11][12]

Objective: To assess the functional antagonist activity of isamoltane at presynaptic 5-HT1B autoreceptors.

Materials:

-

Rat occipital cortex

-

[³H]5-Hydroxytryptamine ([³H]5-HT)

-

Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 1.3, MgSO₄ 1.2, NaHCO₃ 25, NaH₂PO₄ 1.2, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

-

High K⁺ buffer (as above, but with KCl increased to 30 mM and NaCl reduced to maintain osmolarity).

-

Isamoltane hydrochloride

-

Liquid scintillation counter and scintillation fluid

Procedure:

-

Slice Preparation:

-

Prepare 0.3 mm thick slices of rat occipital cortex.

-

Pre-incubate the slices in gassed Krebs-Ringer buffer at 37°C for 30 minutes.

-

Load the slices with [³H]5-HT (e.g., 0.1 µM) for 30 minutes.

-

Transfer the slices to a superfusion chamber and perfuse with gassed Krebs-Ringer buffer at a flow rate of 1 mL/min for 60 minutes to wash out excess radioactivity.

-

-

Stimulation and Sample Collection:

-

Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).

-

After a stable baseline is established, stimulate the slices with high K⁺ buffer for a short period (e.g., 2 minutes) (S1).

-

After the first stimulation, switch back to the normal Krebs-Ringer buffer.

-

Introduce isamoltane into the perfusion buffer at the desired concentration.

-

After a 20-30 minute incubation with isamoltane, apply a second high K⁺ stimulation (S2).

-

Continue collecting fractions throughout the experiment.

-

-

Quantification and Data Analysis:

-

Determine the radioactivity in each collected fraction using a liquid scintillation counter.

-

Calculate the fractional release of [³H]5-HT for each stimulation period.

-

Express the effect of isamoltane as the ratio of the fractional release during the second stimulation (S2) to that during the first stimulation (S1). An increase in the S2/S1 ratio in the presence of isamoltane indicates antagonism of the presynaptic 5-HT1B autoreceptors.

-

GTPγS Binding Assay

This functional assay measures the activation of G proteins, a proximal event to receptor activation.[13][14]

Objective: To determine the ability of isamoltane to antagonize agonist-stimulated G protein activation via the 5-HT1B receptor.

Materials:

-

Cell membranes expressing 5-HT1B receptors (e.g., from CHO or HEK293 cells)

-

[³⁵S]GTPγS

-

Unlabeled GTPγS

-

5-HT (as the agonist)

-

Isamoltane hydrochloride

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

GDP

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a microplate, add assay buffer, cell membranes, and GDP (e.g., 10 µM).

-

Add varying concentrations of isamoltane followed by a fixed concentration of 5-HT (e.g., its EC₈₀ for stimulating GTPγS binding).

-

For basal binding, omit the 5-HT. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Pre-incubate the plate at 30°C for 20 minutes.

-

-

Binding Reaction:

-

Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

-

Incubate at 30°C for 60 minutes with gentle agitation.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the filter-bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific agonist-stimulated binding.

-

Plot the percentage of inhibition by isamoltane against its concentration to determine the IC₅₀.

-

cAMP Functional Assay

This assay measures the downstream effect of 5-HT1B receptor activation on adenylyl cyclase activity.[6][15]

Objective: To measure the antagonist effect of isamoltane on agonist-induced inhibition of cAMP production.

Materials:

-

A stable cell line expressing human 5-HT1B receptors (e.g., CHO-K1 or HEK293).

-

Forskolin (B1673556) (to stimulate adenylyl cyclase)

-

5-HT (as the agonist)

-

Isamoltane hydrochloride

-

A cAMP detection kit (e.g., based on TR-FRET)

Procedure:

-

Cell Plating:

-

Plate the cells in a 384-well plate and incubate overnight.

-

-

Assay:

-

Remove the culture medium and add a stimulation buffer.

-

Add varying concentrations of isamoltane.

-

Add a fixed concentration of 5-HT.

-

Add a fixed concentration of forskolin (e.g., its EC₈₀) to stimulate cAMP production.

-

Incubate at room temperature for 30 minutes.

-

-

Detection:

-

Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's instructions.

-

Incubate for 60 minutes at room temperature.

-

Read the plate using a suitable plate reader (e.g., for TR-FRET).

-

-

Data Analysis:

-

The signal is inversely proportional to the cAMP concentration.

-

Plot the signal against the concentration of isamoltane to determine its ability to reverse the agonist-induced inhibition of the forskolin-stimulated cAMP production.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.[1][16][17]

Objective: To investigate the effect of systemic administration of isamoltane on extracellular serotonin levels in a specific brain region (e.g., hippocampus).

Materials:

-

Rats

-

Stereotaxic apparatus

-

Microdialysis probe and guide cannula

-

Artificial cerebrospinal fluid (aCSF)

-

Isamoltane hydrochloride

-

HPLC with electrochemical detection

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula into the target brain region (e.g., hippocampus) and secure it with dental cement.

-

Allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe into the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period to obtain a stable baseline of serotonin levels.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer isamoltane systemically (e.g., intraperitoneally).

-

Continue collecting dialysate samples for several hours.

-

-

Sample Analysis:

-

Analyze the serotonin concentration in the dialysate samples using HPLC with electrochemical detection.

-

-

Data Analysis:

-

Express the post-administration serotonin levels as a percentage change from the mean baseline value. An increase in extracellular serotonin following isamoltane administration would be consistent with the blockade of presynaptic 5-HT1B autoreceptors.

-

Conclusion

Isamoltane hydrochloride is a well-characterized 5-HT1B receptor antagonist with a higher affinity for this receptor subtype compared to the 5-HT1A receptor. Its antagonist activity can be robustly demonstrated through a combination of radioligand binding assays and functional assays that measure both proximal (G protein activation) and distal (cAMP modulation, neurotransmitter release) signaling events. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of isamoltane and other potential 5-HT1B receptor modulators in both in vitro and in vivo settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. resources.revvity.com [resources.revvity.com]

- 5. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the 5-HT1B recognition site in rat brain: binding studies with (-)[125I]iodocyanopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. K+-evoked [3H]-5-HT release from rat frontal cortex slices: the effect of 5-HT agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Serotonin synthesis and release in brain slices: independence of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. resources.revvity.com [resources.revvity.com]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

(±)-Isamoltane hydrochloride chemical structure and synthesis

An In-depth Technical Guide to (±)-Isamoltane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (±)-Isamoltane hydrochloride, a significant pharmacological tool in neuroscience research. It details the compound's chemical structure, synthesis, pharmacological properties, and mechanism of action, presenting data and methodologies in a clear, structured format for specialists in the field.

Chemical Structure and Properties

(±)-Isamoltane hydrochloride is the hydrochloride salt of a racemic mixture of the R- and S-enantiomers of Isamoltane (B1196468).[1] Its systematic IUPAC name is 1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol hydrochloride.[2][3] The molecule features a phenoxypropanolamine backbone, which is common to many beta-blockers, substituted with a pyrrole (B145914) group on the phenyl ring.

// Colors bgcolor="#FFFFFF"; node [color="#202124", fontcolor="#202124"]; edge [color="#5F6368"];

// Main Structure N1 [label="N", pos="0,0!", shape=plaintext]; C1 [label="C", pos="1,0.5!", shape=plaintext]; C2 [label="C", pos="2,0!", shape=plaintext]; C3 [label="C", pos="1,-0.5!", shape=plaintext]; H1 [label="H", pos="-0.5,0.5!", shape=plaintext]; H2 [label="H", pos="1,1!", shape=plaintext]; H3 [label="H", pos="2.5,0.5!", shape=plaintext]; H4 [label="H", pos="2.5,-0.5!", shape=plaintext]; H5 [label="H", pos="1,-1!", shape=plaintext];

// Propanolamine chain N_amine [label="NH", pos="-1.5,0!", shape=plaintext, fontcolor="#4285F4"]; C_chiral [label="C*", pos="-2.5,0.5!", shape=plaintext]; OH [label="OH", pos="-3.5,0.2!", shape=plaintext, fontcolor="#EA4335"]; C_bridge [label="CH2", pos="-2.5,-0.5!", shape=plaintext]; O_ether [label="O", pos="-3.5,-1!", shape=plaintext, fontcolor="#EA4335"];

// Isopropyl group C_iso1 [label="CH", pos="-1.5,-1!", shape=plaintext]; C_iso2 [label="CH3", pos="-0.5,-1.5!", shape=plaintext]; C_iso3 [label="CH3", pos="-2.5,-1.5!", shape=plaintext];

// Phenyl Ring C_phenyl1 [label="C", pos="-4.5,-1.5!", shape=plaintext]; C_phenyl2 [label="C", pos="-5.5,-1!", shape=plaintext]; C_phenyl3 [label="C", pos="-6.5,-1.5!", shape=plaintext]; C_phenyl4 [label="C", pos="-6.5,-2.5!", shape=plaintext]; C_phenyl5 [label="C", pos="-5.5,-3!", shape=plaintext]; C_phenyl6 [label="C", pos="-4.5,-2.5!", shape=plaintext];

// Pyrrole Ring N_pyrrole [label="N", pos="-6.5,-0.2!", shape=plaintext, fontcolor="#4285F4"]; C_pyrrole1 [label="CH", pos="-7.5,0.2!", shape=plaintext]; C_pyrrole2 [label="CH", pos="-8, -0.5!", shape=plaintext]; C_pyrrole3 [label="CH", pos="-7, -1!", shape=plaintext];

// Hydrochloride HCl [label="· HCl", pos="-1,-2.5!", shape=plaintext, fontcolor="#34A853"];

// Bonds edge [penwidth=1.5]; N1 -- C1; N1 -- C2; N1 -- C3; N1 -- H1; C1 -- H2; C2 -- H3; C2 -- H4; C3 -- H5;

// Propanolamine chain bonds N_amine -- C_chiral; C_chiral -- OH; C_chiral -- C_bridge; C_bridge -- O_ether; O_ether -- C_phenyl1; N_amine -- C_iso1;

// Isopropyl group bonds C_iso1 -- C_iso2; C_iso1 -- C_iso3;

// Phenyl Ring bonds C_phenyl1 -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 -- C_phenyl4; C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl6; C_phenyl6 -- C_phenyl1; C_phenyl2 -- N_pyrrole;

// Pyrrole Ring bonds N_pyrrole -- C_pyrrole1; C_pyrrole1 -- C_pyrrole2; C_pyrrole2 -- C_pyrrole3; C_pyrrole3 -- N_pyrrole;

// Dummy nodes for layout subgraph { rank=same; C_chiral; OH; } }

Caption: Chemical structure of (±)-Isamoltane Hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of Isamoltane and its hydrochloride salt is presented below.

| Property | Value | Source |

| Molecular Formula (Free Base) | C₁₆H₂₂N₂O₂ | [2][4] |

| Molecular Weight (Free Base) | 274.36 g/mol | [2][4] |

| Molecular Formula (HCl Salt) | C₁₆H₂₃ClN₂O₂ | [5] |

| Molecular Weight (HCl Salt) | 310.82 g/mol | [1][5] |

| Stereochemistry | Racemic ((±)-Isamoltane) | [1] |

Synthesis of (±)-Isamoltane Hydrochloride

Caption: Generalized synthetic workflow for (±)-Isamoltane Hydrochloride.

Experimental Protocol (Generalized)

-

Ether Formation: 2-(1H-pyrrol-1-yl)phenol is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the epoxide intermediate, 1-(2-(1H-pyrrol-1-yl)phenoxy)-2,3-epoxypropane. This is a standard Williamson ether synthesis.

-

Epoxide Ring Opening: The resulting epoxide is then subjected to nucleophilic attack by isopropylamine. This reaction opens the epoxide ring and introduces the isopropylamino group, yielding the racemic mixture of Isamoltane (free base).

-

Salt Formation: The Isamoltane free base is dissolved in a suitable organic solvent (e.g., ethanol (B145695) or diethyl ether) and treated with a solution of hydrochloric acid. The (±)-Isamoltane hydrochloride salt precipitates out of the solution and can be collected by filtration and then dried.

Pharmacology and Mechanism of Action

Isamoltane is a potent antagonist at multiple receptor sites, which underlies its complex pharmacological profile.[2] It primarily acts as a selective antagonist of the serotonin (B10506) 5-HT₁B receptor and also as a ligand for β-adrenoceptors.[6] The 5-HT₁B activity resides in the (-)-enantiomer.[3]

Receptor Binding Profile

The affinity of Isamoltane for various receptors has been quantified in radioligand binding studies.

| Receptor Target | Parameter | Value (nM) | Notes | Source |

| 5-HT₁B Receptor | IC₅₀ | 39 | Inhibition of [¹²⁵I]ICYP binding in rat brain membranes. | [3][6] |

| Kᵢ | 21 | [2][7] | ||

| β-Adrenoceptor | IC₅₀ | 8.4 | [3][6] | |

| 5-HT₁A Receptor | IC₅₀ | 1070 | Inhibition of [³H]8-OH-DPAT binding. | [3] |

| Kᵢ | 112 | [2][7] | ||

| 5-HT₂ Receptor | IC₅₀ | 3000 - 10000 | Weak activity. | [3] |

| α₁-Adrenoceptor | IC₅₀ | 3000 - 10000 | Weak activity. | [3] |

Signaling Pathway

Isamoltane's anxiolytic effects are believed to stem from its antagonism of presynaptic 5-HT₁B autoreceptors.[3][7] These autoreceptors normally provide a negative feedback signal, inhibiting further release of serotonin (5-HT) from the presynaptic terminal. By blocking these receptors, Isamoltane disinhibits the neuron, leading to an increased release of 5-HT into the synaptic cleft.[7] This elevated synaptic 5-HT can then modulate postsynaptic receptors, leading to downstream behavioral effects.

Caption: Mechanism of action of Isamoltane at the serotonergic synapse.

Key Experimental Methodologies

The pharmacological data for Isamoltane were generated using established in vitro and in vivo techniques.

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity (IC₅₀) of Isamoltane for various neurotransmitter receptors.

-

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cerebral cortex, hippocampus) is homogenized and centrifuged to isolate cell membranes rich in the receptors of interest.[3][6]

-

Competitive Binding: The prepared membranes are incubated with a specific radioligand (e.g., [¹²⁵I]ICYP for 5-HT₁B receptors, [³H]8-OH-DPAT for 5-HT₁A receptors) and varying concentrations of Isamoltane.[3]

-

Detection: After incubation, the membranes are washed to remove unbound radioligand. The amount of bound radioactivity is measured using a scintillation counter.

-

Analysis: The concentration of Isamoltane that inhibits 50% of the specific radioligand binding (IC₅₀) is calculated.

-

In Vivo Measurement of 5-HT Turnover

-

Objective: To assess the effect of Isamoltane on serotonin synthesis and release in the living brain.

-

Methodology:

-

Animal Dosing: Rats are administered Isamoltane via intraperitoneal (i.p.) injection at various doses (e.g., 1 and 3 mg/kg).[3]

-

Decarboxylase Inhibition: Animals are co-treated with an inhibitor of aromatic L-amino acid decarboxylase. This prevents the conversion of 5-hydroxytryptophan (B29612) (5-HTP) to 5-HT, causing 5-HTP to accumulate. The rate of accumulation serves as an index of serotonin synthesis.

-

Tissue Analysis: After a set time, the animals are euthanized, and brain regions (e.g., cortex) are dissected.[3]

-

Quantification: The concentration of 5-HTP in the brain tissue is measured using techniques like high-performance liquid chromatography (HPLC). An increase in 5-HTP accumulation indicates an increase in 5-HT synthesis, consistent with autoreceptor antagonism.[3]

-

Human Beta-Adrenergic Receptor Blockade Assessment

-

Objective: To measure the systemic effects of Isamoltane on β₁- and β₂-adrenergic receptors in healthy volunteers.[8]

-

Methodology:

-

Study Design: A randomized, double-blind, crossover study design is used, with volunteers receiving placebo, Isamoltane (e.g., 4 mg and 10 mg), or a reference beta-blocker like propranolol.[8]

-

β₁-Blockade (Exercise Test): Subjects perform a standardized exercise test, and their heart rate is monitored. A reduction in exercise-induced tachycardia compared to placebo indicates β₁-adrenergic blockade.[8]

-

β₂-Blockade (Albuterol Challenge): Subjects inhale cumulative doses of albuterol, a β₂-agonist. The effects on skeletal muscle (tremor) and airway conductance are measured. Attenuation of these effects by Isamoltane indicates β₂-adrenergic blockade.[8]

-

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Isamoltane - Wikipedia [en.wikipedia.org]

- 3. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (-)-Isamoltane | C16H22N2O2 | CID 76968413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Pharmacokinetics of Isamoltan Hydrochloride Remain Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scholarly articles and technical reports, no specific data regarding the pharmacokinetics and bioavailability of isamoltan (B39352) hydrochloride could be located. The scientific community and drug development professionals seeking an in-depth technical guide on this particular compound will find a notable absence of published research in the public domain.

Initial investigations aimed at compiling quantitative data on absorption, distribution, metabolism, and excretion (ADME), as well as bioavailability, were unsuccessful. Consequently, the creation of structured data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows as requested for isamoltan hydrochloride cannot be fulfilled at this time.

The search results consistently yielded information on other pharmaceutical compounds, such as the sugar substitute isomalt, the beta-blocker esmolol, the long-acting growth hormone somapacitan, and the diuretic spironolactone. While these results provide insights into the pharmacokinetic analysis of various substances, they do not contain any specific parameters or experimental details pertaining to this compound.

This lack of available information suggests that this compound may be a compound that is in the very early stages of development, has been discontinued, is primarily documented in proprietary internal reports not accessible to the public, or is referred to by a different nomenclature in published literature.

Researchers, scientists, and drug development professionals interested in the pharmacokinetic profile of this compound are encouraged to consult proprietary drug development databases, internal company documentation if applicable, or consider initiating foundational preclinical pharmacokinetic studies to characterize the absorption, distribution, metabolism, and excretion of this compound. Until such data becomes publicly available, a comprehensive technical guide on the pharmacokinetics and bioavailability of this compound cannot be constructed.

Isamoltane Hydrochloride: A Technical Guide to its CNS Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltane (B1196468) hydrochloride is a phenoxypropanolamine derivative demonstrating a complex pharmacodynamic profile within the central nervous system (CNS). Primarily recognized as a non-selective β-adrenergic receptor antagonist, its CNS effects are significantly modulated by its potent interaction with the serotonergic system, specifically as a high-affinity antagonist of the 5-HT1B receptor. This dual-receptor antagonism results in a distinct neurochemical signature, characterized by an enhancement of serotonergic neurotransmission. This technical document provides an in-depth review of the CNS pharmacodynamics of isamoltane, detailing its receptor binding profile, downstream signaling consequences, and effects on neurotransmitter dynamics. It includes summaries of quantitative binding data and detailed experimental methodologies for key assays used in its characterization.

Core Mechanism of Action in the CNS

Isamoltane's primary mechanism of action in the central nervous system is a composite of two key molecular interactions:

-

β-Adrenergic Receptor Antagonism : Isamoltane acts as an antagonist at β-adrenoceptors, a property it shares with other drugs in its structural class. While this contributes to its overall pharmacological profile, its distinct CNS effects are largely driven by its serotonergic activity.[1][2]

-

5-HT1B Receptor Antagonism : The compound is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor.[1][2] In the CNS, 5-HT1B receptors function as terminal autoreceptors on serotonergic neurons.[1] By blocking these inhibitory autoreceptors, isamoltane effectively disinhibits the neuron, leading to an increased release of serotonin (5-HT) into the synaptic cleft.[1] This surge in synaptic 5-HT subsequently enhances the activation of other postsynaptic serotonin receptors, which is believed to underpin many of its observable CNS effects.[1] Isamoltane also displays a weaker affinity for 5-HT1A receptors.[1][2]

Quantitative Pharmacodynamic Data: Receptor Binding Profile

The affinity of isamoltane hydrochloride for its primary molecular targets in the CNS has been quantified through radioligand binding assays. The data from seminal studies are summarized below for direct comparison.

| Receptor Target | Parameter | Value (nmol/L) | Reference |

| 5-HT1B Receptor | Ki | 21 | [1] |

| IC50 | 39 | [2] | |

| β-Adrenoceptor | IC50 | 8.4 | [2] |

| 5-HT1A Receptor | Ki | 112 | [1] |

| IC50 | 1070 | [2] | |

| 5-HT2 Receptor | IC50 | 3,000 - 10,000 | [2] |

| α1-Adrenoceptor | IC50 | 3,000 - 10,000 | [2] |

Table 1: In Vitro Receptor Binding Affinities of Isamoltane Hydrochloride. Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) values are presented. Lower values indicate higher binding affinity.

Key Signaling Pathways Modulated by Isamoltane

Isamoltane exerts its effects by blocking the canonical signaling pathways associated with β-adrenergic and 5-HT1B receptors.

Blockade of β-Adrenergic Receptor Signaling

As an antagonist, isamoltane binds to β-adrenergic receptors without activating them, thereby preventing the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This action blocks the Gs protein-coupled cascade, preventing the activation of adenylyl cyclase and the subsequent production of the second messenger cyclic AMP (cAMP).

Blockade of 5-HT1B Autoreceptor Signaling

Isamoltane's antagonism at the presynaptic 5-HT1B autoreceptor is critical to its CNS effect. By blocking this Gi/o protein-coupled receptor, isamoltane prevents the normal inhibitory feedback mechanism. This prevents the inhibition of adenylyl cyclase and the modulation of ion channels that would typically suppress serotonin release. The net effect is a disinhibition of the serotonergic neuron, leading to increased 5-HT exocytosis.

Detailed Experimental Protocols

The pharmacodynamic properties of isamoltane were elucidated using several key experimental paradigms. The generalized methodologies for these assays are detailed below.

Radioligand Receptor Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound (isamoltane) for a specific receptor by measuring how effectively it competes with a radiolabeled ligand known to bind to that receptor.

Methodology:

-

Membrane Preparation :

-

Target brain tissue (e.g., rat cerebral cortex) is dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl).

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The pellet is washed and resuspended in a fresh assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).

-

-

Competitive Binding Incubation :

-

In a 96-well plate, three sets of reactions are prepared:

-

Total Binding : Membrane preparation + radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [¹²⁵I]ICYP for 5-HT1B) + assay buffer.

-

Non-specific Binding : Membrane preparation + radioligand + a high concentration of an unlabeled specific ligand to saturate all target receptors.

-

Competitive Displacement : Membrane preparation + radioligand + varying concentrations of the test compound (isamoltane).

-

-

Plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

-

Separation and Quantification :

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes (and bound radioligand) while allowing unbound radioligand to pass through.

-

Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity trapped on each filter is measured using a scintillation counter.

-

-

Data Analysis :

-

Specific binding is calculated: Total Binding - Non-specific Binding.

-

A dose-response curve is generated by plotting the percentage of specific binding against the log concentration of isamoltane.

-

The IC50 value is determined from this curve.

-

The inhibitor constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

K+-Evoked Neurotransmitter Release from Brain Slices

This ex vivo assay measures the release of a pre-loaded radiolabeled neurotransmitter from brain tissue slices upon depolarization, allowing for the study of presynaptic receptor function.

Methodology:

-

Brain Slice Preparation :

-

A rat is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

-

A specific brain region (e.g., occipital cortex) is dissected and sliced into thin sections (e.g., 300-400 µm) using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at physiological temperature (e.g., 34°C) for at least 60 minutes.

-

-

Radiolabel Loading :

-

Slices are incubated in aCSF containing a low concentration of radiolabeled serotonin (e.g., [³H]5-HT) for a set period (e.g., 30 minutes) to allow for uptake into serotonergic nerve terminals.

-

-

Superfusion and Sample Collection :

-

Individual slices are transferred to a superfusion chamber, which is continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min).

-

Perfusate is collected in fractions at regular intervals (e.g., every 5 minutes).

-

A stable baseline of spontaneous [³H]5-HT outflow is established over a washout period (e.g., 45-60 minutes).

-

-

Stimulation and Drug Application :

-

To evoke release, the perfusion medium is switched to a high-potassium (high-K+) aCSF (e.g., containing 25-30 mM KCl) for a short period (e.g., 5 minutes). This depolarization opens voltage-gated calcium channels, triggering neurotransmitter release.

-

To test the effect of isamoltane, the drug is included in the perfusion medium before and during a second high-K+ stimulation period.

-

Fractions are collected continuously throughout the experiment.

-

-

Quantification and Analysis :

-

The radioactivity in each collected fraction is measured by liquid scintillation counting.

-

The amount of [³H]5-HT release is expressed as a percentage of the total radioactivity present in the tissue at the time of collection.

-

The K+-evoked release is calculated as the fractional release above the established baseline. The effect of isamoltane is determined by comparing the evoked release in its presence to the control release.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter and metabolite concentrations in specific brain regions of a freely moving animal, providing a direct assessment of a drug's effect on neurochemistry in vivo.

Methodology:

-

Surgical Implantation :

-

Under anesthesia, a rat is placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting a specific brain region (e.g., hippocampus, hypothalamus), and secured to the skull with dental cement.

-

The animal is allowed to recover for several days post-surgery.

-

-

Microdialysis Experiment :

-

On the day of the experiment, a microdialysis probe (with a semipermeable membrane at the tip) is inserted through the guide cannula into the target brain region.

-

The probe is connected to a microinfusion pump and perfused with aCSF at a very low, constant flow rate (e.g., 1-2 µL/min).

-

The animal is placed in a behavioral arena allowing free movement.

-

After an equilibration period (e.g., 1-2 hours), dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Several baseline samples are collected to establish basal neurotransmitter levels.

-

-

Drug Administration and Sampling :

-

Isamoltane is administered to the animal (e.g., via subcutaneous injection).

-

Dialysate collection continues for several hours post-administration to monitor changes in extracellular levels of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).

-

-

Sample Analysis :

-

The collected dialysate samples are immediately analyzed or stabilized and frozen for later analysis.

-

Quantification is performed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). The system separates the molecules in the sample, and the electrochemical detector provides a highly sensitive measurement of 5-HT and 5-HIAA.

-

-

Data Analysis :

-

The concentrations of 5-HT and 5-HIAA in each sample are calculated based on a standard curve.

-

Results are typically expressed as a percentage change from the average baseline concentration. An increase in 5-HIAA is indicative of increased serotonin turnover.[1]

-

References

- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Anxiolytic Properties of Isamoltan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltan hydrochloride is a phenoxypropanolamine derivative that has demonstrated potential as an anxiolytic agent. Its mechanism of action is primarily attributed to its antagonist activity at the 5-HT1B serotonin (B10506) receptor subtype, with a weaker affinity for the 5-HT1A subtype. This technical guide synthesizes the available preclinical information on Isamoltan, focusing on its pharmacological profile and the proposed mechanism underlying its anxiolytic effects. Due to the limited availability of public data, this guide will focus on the established mechanism of action and provide a framework for the types of preclinical studies typically conducted to evaluate anxiolytic compounds. While specific quantitative data from behavioral models such as the elevated plus maze, light-dark box, and social interaction tests for Isamoltan are not publicly available, this document will detail the standard experimental protocols for these assays.

Introduction

Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety. Anxiolytics are medications prescribed to manage and treat the symptoms of these disorders.[1][2][3][4] this compound emerged as a compound of interest due to its unique pharmacological profile as a β-adrenoceptor antagonist with a notable affinity for serotonin 5-HT1B receptors.[5] This document provides a detailed overview of the anxiolytic properties of this compound, with a focus on its mechanism of action.

Pharmacological Profile of this compound

This compound is a selective antagonist of the 5-HT1B receptor.[5] The affinity for the 5-HT1B receptor is significantly higher than for the 5-HT1A receptor, suggesting that its primary pharmacological effects are mediated through the 5-HT1B receptor.[5]

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Affinity (Ki, nmol/l) |

| 5-HT1B | 21[5] |

| 5-HT1A | 112[5] |

Note: Lower Ki values indicate higher binding affinity.

Mechanism of Action

The anxiolytic properties of Isamoltan are believed to stem from its antagonist activity at presynaptic 5-HT1B autoreceptors. These receptors are located on the terminals of serotonergic neurons and function to inhibit the release of serotonin (5-HT). By blocking these receptors, Isamoltan is proposed to increase the synaptic concentration of 5-HT, which in turn contributes to its anxiolytic effects.[5]

Signaling Pathway of Isamoltan's Anxiolytic Action```dot

References

- 1. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical experimental stress studies: protocols, assessment and comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mouse Social Interaction Test (MoST): a quantitative computer automated analysis of behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Isamoltan Hydrochloride: An In-depth Analysis of its Effects on Brain Serotonin Turnover

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltan (B39352) hydrochloride is a pharmacological agent with notable affinity for serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT1B subtypes. Understanding its influence on serotonergic neurotransmission is crucial for elucidating its therapeutic potential. This technical guide provides a comprehensive overview of the effects of isamoltan hydrochloride on serotonin turnover in the brain. It synthesizes findings from preclinical studies, presenting quantitative data on receptor binding affinities and changes in serotonin metabolite levels. Detailed experimental methodologies are outlined to provide a replicable framework for further research. Furthermore, this document employs visualizations to illustrate the intricate signaling pathways and experimental workflows, offering a clear and concise resource for professionals in the field of neuropharmacology and drug development.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter that plays a pivotal role in regulating a wide array of physiological and psychological processes, including mood, sleep, appetite, and cognition.[1][2] The synthesis of serotonin begins with the amino acid L-tryptophan, which is converted to 5-hydroxytryptophan (B29612) (5-HTP) by the rate-limiting enzyme tryptophan hydroxylase (TPH).[3][4] Subsequently, 5-HTP is decarboxylated to form serotonin. The termination of serotonergic signaling primarily occurs through reuptake from the synaptic cleft by the serotonin transporter (SERT) and enzymatic degradation by monoamine oxidase (MAO) into its main metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[5][6] The concentration of 5-HIAA in the brain is often used as an index of serotonin turnover.[5]

This compound has been identified as a compound with significant interactions with the serotonergic system. Its profile as a β-adrenoceptor antagonist with additional high affinity for specific serotonin receptor subtypes makes it a subject of interest for its potential to modulate serotonergic activity.[7] This guide delves into the specific effects of isamoltan on the turnover of serotonin in the brain, providing a detailed examination of its receptor binding profile and its impact on the synthesis and metabolism of this key neurotransmitter.

Mechanism of Action of this compound

Isamoltan's primary mechanism of action within the serotonergic system involves its interaction with 5-HT1A and 5-HT1B receptors.[7] These receptors are crucial components in the regulation of serotonin release and signaling.

-

5-HT1A Receptors: These are predominantly located on the soma and dendrites of serotonin neurons in the raphe nuclei, where they function as autoreceptors.[8] Their activation leads to a decrease in the firing rate of these neurons, thereby reducing the synthesis and release of serotonin. Postsynaptically, they are found in various brain regions, including the hippocampus and cortex.[9]

-

5-HT1B Receptors: These receptors are primarily found as presynaptic autoreceptors on the terminals of serotonergic neurons.[6] When activated, they inhibit the release of serotonin into the synaptic cleft.

Isamoltan acts as an antagonist at these receptors, meaning it binds to them without activating them, thereby blocking the effects of endogenous serotonin. By antagonizing the inhibitory 5-HT1A and 5-HT1B autoreceptors, isamoltan is expected to increase the firing rate of serotonergic neurons and enhance the release of serotonin from their terminals. This leads to an overall increase in serotonin turnover.

Quantitative Data on Isamoltan's Effects

Preclinical research has provided quantitative data on the binding affinity of isamoltan for serotonin receptors and its in vivo effects on serotonin metabolism.

Table 1: Receptor Binding Affinity of Isamoltan

| Receptor Subtype | Ki (nmol/l) |

| 5-HT1A | 112[7] |

| 5-HT1B | 21[7] |

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.

This data demonstrates that isamoltan has a notably higher affinity for the 5-HT1B receptor compared to the 5-HT1A receptor.[7]

Table 2: In Vivo Effects of Isamoltan on 5-HIAA Levels in Rat Brain

| Brain Region | Isamoltan Dose (mg/kg, s.c.) | Effect on 5-HIAA Concentration |

| Hypothalamus | 3 | Significant increase (maximal effect)[7] |

| Hippocampus | 3 | Significant increase (maximal effect)[7] |

5-HIAA (5-hydroxyindoleacetic acid) is the main metabolite of serotonin, and its levels are indicative of serotonin turnover.

These findings indicate that isamoltan administration leads to an increase in serotonin turnover in key brain regions like the hypothalamus and hippocampus.[7] The effect is dose-dependent, with a maximal response observed at 3 mg/kg.[7] Interestingly, a higher dose resulted in a less pronounced effect, suggesting a complex dose-response relationship.[7]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity of isamoltan for 5-HT1A and 5-HT1B receptors.

Protocol:

-

Tissue Preparation: Brain tissue (e.g., rat cerebral cortex for 5-HT1A, striatum for 5-HT1B) is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to obtain a crude membrane preparation, which is washed and resuspended in the assay buffer.

-

Radioligand Incubation: The membrane preparation is incubated with a specific radioligand for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A receptors, [125I]iodocyanopindolol for 5-HT1B receptors) and varying concentrations of the unlabeled competitor drug (isamoltan).

-

Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed, and the radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Measurement of 5-HIAA

Objective: To assess the effect of isamoltan on serotonin turnover in different brain regions of living animals.

Protocol:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Drug Administration: this compound is dissolved in a vehicle (e.g., saline) and administered subcutaneously (s.c.) at various doses.

-

Tissue Collection: At a specified time after drug administration, the animals are euthanized, and their brains are rapidly removed and dissected on ice to isolate specific regions (e.g., hypothalamus, hippocampus).

-

Neurochemical Analysis: The brain tissue samples are homogenized in a solution containing an internal standard. The levels of 5-HIAA are then quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: The concentrations of 5-HIAA are expressed as ng/g of wet tissue weight and compared between different treatment groups and a vehicle-treated control group using appropriate statistical tests.

Visualizations

Signaling Pathways

Caption: Serotonin synthesis and metabolism pathway.

Caption: Isamoltan's mechanism on presynaptic autoreceptors.

Experimental Workflow

Caption: Workflow for in vivo 5-HIAA measurement.

Discussion and Future Directions

The available evidence strongly suggests that this compound enhances serotonin turnover in the brain, primarily through its antagonist activity at 5-HT1A and 5-HT1B autoreceptors. The increased levels of 5-HIAA in the hypothalamus and hippocampus following isamoltan administration provide direct evidence for this enhanced metabolic activity.[7] The higher affinity of isamoltan for the 5-HT1B receptor suggests that its effects might be more pronounced at the terminal autoreceptors, leading to a more direct impact on serotonin release.

Future research should aim to provide a more detailed characterization of isamoltan's effects. This could include:

-

Comprehensive Neurochemical Profiling: Measuring the levels of serotonin itself, in addition to 5-HIAA, in a wider range of brain regions. In vivo microdialysis studies would be particularly valuable for assessing real-time changes in extracellular serotonin levels.

-

Dose-Response and Time-Course Studies: A more thorough investigation of the dose-response relationship and the time course of isamoltan's effects on serotonin turnover.

-

Functional and Behavioral Correlates: Linking the observed neurochemical changes to specific functional and behavioral outcomes in relevant animal models of neuropsychiatric disorders.

-

Clinical Investigations: Exploring the therapeutic potential of isamoltan in human subjects, with a focus on conditions where modulation of the serotonergic system is considered beneficial.

Conclusion

This compound is a potent modulator of the serotonergic system, with a clear mechanism of action involving the antagonism of 5-HT1A and 5-HT1B autoreceptors. Preclinical data robustly supports its ability to increase serotonin turnover in the brain. The detailed methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of isamoltan and similar compounds. The continued exploration of its neuropharmacological profile holds promise for the development of novel treatments for a variety of central nervous system disorders.

References

- 1. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-HIAA as a Potential Biological Marker for Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin (5‐Hydroxytryptamine): Metabolism, Signaling, Biological Functions, Diseases, and Emerging Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional interaction between serotonin and other neuronal systems: focus on in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]

Isamoltan Hydrochloride: A Technical Deep Dive into its Discovery, Mechanism, and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltan hydrochloride, designated CGP-361A during its development by Ciba-Geigy, is a potent pharmacological agent characterized by its dual antagonism of β-adrenergic and serotonin (B10506) 5-HT1A/1B receptors. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data associated with this compound. It details its receptor binding profile, functional activity, and the signaling pathways it modulates. Furthermore, this document outlines the experimental protocols employed in its preclinical evaluation and discusses its clinical investigation for generalized anxiety disorder. The unique pharmacological profile of Isamoltan, combining β-blockade with modulation of the serotonergic system, presented a novel approach to the treatment of anxiety disorders.

Discovery and History

Isamoltan, with the chemical name 1-(2-(1-pyrrolyl)phenoxy)-3-(isopropylamino)propan-2-ol, was developed by the Swiss pharmaceutical company Ciba-Geigy (a predecessor of Novartis) and identified by the code CGP-361A. The rationale behind its development was to create a compound with a unique pharmacological profile that could offer a new therapeutic strategy for anxiety disorders. By combining β-adrenergic receptor antagonism with 5-HT1B receptor antagonism, researchers aimed to target both the peripheral and central manifestations of anxiety.[1][2][3] The 5-HT1B activity, in particular, was thought to be a key differentiator from other beta-blockers.[3]

Chemical Synthesis

The synthesis of this compound involves a multi-step process characteristic of phenoxypropanolamine derivatives. While a specific, detailed protocol for Isamoltan is not publicly available, the general synthesis can be inferred from related compounds. The process would likely involve the reaction of 2-(1-pyrrolyl)phenol with an epoxide-containing reagent, followed by the ring-opening of the resulting epoxide with isopropylamine (B41738). The final step involves the formation of the hydrochloride salt.

A plausible synthetic route would be:

-

Alkylation of 2-(1-pyrrolyl)phenol: Reaction of 2-(1-pyrrolyl)phenol with epichlorohydrin (B41342) in the presence of a base to form the epoxide intermediate, 1-(2-(1-pyrrolyl)phenoxy)-2,3-epoxypropane.

-

Amination: Reaction of the epoxide intermediate with isopropylamine to open the epoxide ring and form the free base of Isamoltan.

-

Salt Formation: Treatment of the Isamoltan free base with hydrochloric acid in a suitable solvent to precipitate this compound.

Pharmacological Profile

Isamoltan is a competitive antagonist at β-adrenergic receptors and serotonin 5-HT1A and 5-HT1B receptors.[4]

Data Presentation

The following tables summarize the quantitative data for this compound's binding affinities and functional potencies at various receptors.

Table 1: Receptor Binding Affinities of Isamoltan

| Receptor Subtype | Ligand | Parameter | Value (nM) | Species | Reference |

| 5-HT1A | [3H]8-OH-DPAT | IC50 | 1070 | Rat | [1] |

| 5-HT1B | [125I]ICYP | IC50 | 39 | Rat | [1] |

| 5-HT1B | Ki | 21 | Rat | [3] | |

| 5-HT1A | Ki | 112 | Rat | [3] | |

| β-adrenergic | [125I]ICYP | IC50 | 8.4 | Rat | [1] |

| 5-HT2 | IC50 | 3000-10000 | Rat | [1] | |

| α1-adrenergic | IC50 | 3000-10000 | Rat | [1] |

Table 2: In Vivo Effects of Isamoltan

| Experiment | Effect | Maximal Effect Dose | Species | Reference |

| 5-HT Turnover | Increased 5-HIAA concentration | 3 mg/kg s.c. | Rat | [3] |

Experimental Protocols

Receptor Binding Assays

Objective: To determine the affinity of Isamoltan for various receptor subtypes.

General Protocol (adapted from standard radioligand binding assay procedures):

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

In a reaction tube, combine the membrane preparation, a radiolabeled ligand specific for the receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT1A, [¹²⁵I]ICYP for 5-HT1B and β-adrenergic receptors), and varying concentrations of this compound.

-

For determination of non-specific binding, a parallel set of tubes is prepared with an excess of a known, unlabeled ligand for the target receptor.

-

Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of Isamoltan.

-

Determine the IC50 value (the concentration of Isamoltan that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

-

In Vivo Measurement of 5-HT Turnover

Objective: To assess the effect of Isamoltan on the synthesis and metabolism of serotonin in the brain.

General Protocol:

-

Animal Dosing:

-

Administer this compound subcutaneously (s.c.) to rats at various doses.

-

A control group receives a vehicle injection.

-

-

Tissue Collection:

-

At a predetermined time after dosing, euthanize the animals.

-

Rapidly dissect specific brain regions (e.g., hypothalamus, hippocampus).

-

-

Neurochemical Analysis:

-

Homogenize the brain tissue in a suitable buffer.

-

Analyze the homogenates for the concentration of 5-hydroxyindoleacetic acid (5-HIAA), the major metabolite of serotonin, using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Data Analysis:

-

Compare the 5-HIAA concentrations in the drug-treated groups to the control group.

-

An increase in 5-HIAA concentration is indicative of increased serotonin turnover.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

Isamoltan's pharmacological effects are mediated through its antagonist action at β-adrenergic and 5-HT1B receptors.

-

β-Adrenergic Receptor Antagonism: By blocking β-adrenergic receptors, Isamoltan prevents the binding of endogenous catecholamines like adrenaline and noradrenaline. This inhibits the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is responsible for the classic effects of beta-blockers, such as a reduction in heart rate and blood pressure.

-

5-HT1B Receptor Antagonism: The 5-HT1B receptor acts as a presynaptic autoreceptor on serotonin neurons. Its activation normally inhibits the release of serotonin. By blocking this receptor, Isamoltan disinhibits the serotonin neuron, leading to an increased release of serotonin into the synaptic cleft.[3] This increase in synaptic serotonin is thought to contribute to its anxiolytic effects.

References

- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isamoltane [medbox.iiab.me]

Isamoltane Hydrochloride: A Technical Review of its Selectivity for 5-HT1B over 5-HT1A Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of isamoltane (B1196468) hydrochloride's binding affinity and selectivity for the serotonin (B10506) 1B (5-HT1B) receptor over the serotonin 1A (5-HT1A) receptor. Isamoltane, a phenoxypropanolamine derivative, has been investigated for its potential as an anxiolytic agent, and its interaction with these key serotonin receptor subtypes is critical to understanding its pharmacological profile. This document summarizes the available quantitative data, presents detailed experimental protocols for assessing receptor binding and function, and visualizes the relevant biological and experimental pathways.

Quantitative Analysis of Isamoltane's Receptor Selectivity

Isamoltane hydrochloride has been characterized as a selective ligand for the 5-HT1B receptor, though the reported degree of selectivity varies across studies. The following tables present the key quantitative data from two notable studies that have investigated the binding affinity of isamoltane at both 5-HT1A and 5-HT1B receptors in rat brain tissues.

One study reported a 27-fold selectivity of isamoltane for the 5-HT1B receptor based on the ratio of IC50 values.[1] In this research, the binding of [125I]iodocyanopindolol ([125I]ICYP) was used to label 5-HT1B recognition sites, while [3H]8-hydroxy-DPAT ([3H]8-OH-DPAT) was used for 5-HT1A receptors.[1]

Table 1: Isamoltane Binding Affinity (IC50) at 5-HT1A and 5-HT1B Receptors

| Receptor Subtype | Radioligand | Isamoltane IC50 (nmol/l) | Selectivity (5-HT1A/5-HT1B) | Reference |

| 5-HT1A | [3H]8-OH-DPAT | 1070 | 27-fold | [1] |

| 5-HT1B | [125I]ICYP | 39 | [1] |

A separate study found isamoltane to be approximately five times more potent as a ligand for the 5-HT1B receptor compared to the 5-HT1A receptor, based on Ki values.[2]

Table 2: Isamoltane Binding Affinity (Ki) at 5-HT1A and 5-HT1B Receptors

| Receptor Subtype | Isamoltane Ki (nmol/l) | Selectivity (5-HT1A/5-HT1B) | Reference |

| 5-HT1A | 112 | ~5.3-fold | [2] |

| 5-HT1B | 21 | [2] |

The discrepancy in the reported selectivity may be attributed to differences in experimental conditions, such as the choice of radioligand and specific assay parameters.

Experimental Protocols

The following are representative, detailed protocols for conducting radioligand binding and functional assays to determine the affinity and activity of compounds like isamoltane at 5-HT1A and 5-HT1B receptors. These protocols are based on established methodologies in the field.

Radioligand Binding Assays

1. 5-HT1B Receptor Binding Assay (using [125I]Iodocyanopindolol)

This competitive binding assay determines the affinity of a test compound for the 5-HT1B receptor by measuring its ability to displace the radioligand [125I]iodocyanopindolol ([125I]ICYP) from rat brain membranes.[1][3] To specifically label 5-HT1B sites, binding to beta-adrenoceptors is suppressed by the inclusion of isoprenaline.[3]

-

Materials:

-

Rat brain tissue (e.g., striatum or cortex)

-

[125I]Iodocyanopindolol ([125I]ICYP)

-

Isoprenaline

-

Isamoltane hydrochloride and other competing ligands

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Gamma counter

-

-

Procedure:

-

Membrane Preparation: Homogenize dissected rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove large debris. Pellet the membranes by high-speed centrifugation, wash the pellet, and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of various concentrations of isamoltane or other competing ligands.

-

50 µL of [125I]ICYP (at a concentration near its Kd, e.g., 230 pM).[3]

-

50 µL of 30 µM isoprenaline (to block beta-adrenoceptor binding).[3]

-

100 µL of the membrane preparation.

-

For total binding, add 50 µL of assay buffer instead of the competing ligand.

-

For non-specific binding, add a high concentration of a non-labeled 5-HT1B ligand (e.g., 10 µM serotonin).

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters three times with 4 mL of ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competing ligand concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

-

2. 5-HT1A Receptor Binding Assay (using [3H]8-OH-DPAT)

This competitive binding assay measures the affinity of a test compound for the 5-HT1A receptor by its ability to displace the radioligand [3H]8-hydroxy-DPAT ([3H]8-OH-DPAT) from rat brain membranes.[1][4]

-

Materials:

-

Rat brain tissue (e.g., hippocampus or raphe area)

-

[3H]8-hydroxy-DPAT ([3H]8-OH-DPAT)

-

Isamoltane hydrochloride and other competing ligands

-